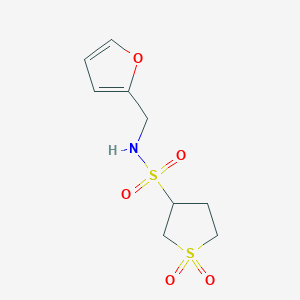

![molecular formula C17H16N2O7 B4890339 beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)

beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

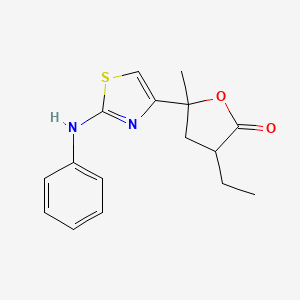

BNPA is a synthetic compound that belongs to the class of non-natural amino acids. It was first synthesized in 2001 by the group of Professor Schultz at the Scripps Research Institute. BNPA has a unique structure, which makes it a valuable tool for studying protein synthesis and function. Its nitrophenyl group allows for easy detection, while its hydroxyl group can participate in hydrogen bonding interactions.

Mecanismo De Acción

BNPA functions by incorporating into the protein sequence at a specific site, replacing a natural amino acid. The nitrophenyl group of BNPA allows for easy detection, while the hydroxyl group can participate in hydrogen bonding interactions. The incorporation of BNPA into proteins can alter the protein's structure and function, allowing for the study of protein-protein interactions, protein folding, and enzymatic activity.

Biochemical and physiological effects:

BNPA has been shown to have minimal effects on cellular viability and function. However, the incorporation of BNPA into proteins can alter the protein's structure and function, which can have downstream effects on cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of BNPA in scientific research offers several advantages. It allows for site-specific labeling and detection of proteins, which can provide valuable insights into protein function. BNPA can also be used to study protein-protein interactions and enzymatic activity. However, the use of BNPA is limited by its cost and availability. Additionally, the incorporation of BNPA into proteins can alter the protein's structure and function, which can have downstream effects on cellular processes.

Direcciones Futuras

There are several future directions for the use of BNPA in scientific research. One potential application is in the development of biosensors and drug delivery systems. BNPA could be incorporated into proteins to create biosensors that can detect specific molecules or to create drug delivery systems that can target specific cells or tissues. Another potential application is in the study of protein-protein interactions and enzymatic activity. BNPA could be used to study how proteins interact with each other and how enzymes catalyze reactions. Finally, the use of BNPA could be expanded to other areas of research, such as materials science and nanotechnology.

In conclusion, BNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique structure and incorporation into proteins allow for site-specific labeling and detection, making it a valuable tool for studying protein synthesis and function. While the use of BNPA is limited by its cost and availability, there are several future directions for its use in scientific research, including the development of biosensors and drug delivery systems, the study of protein-protein interactions and enzymatic activity, and the expansion of its use to other areas of research.

Métodos De Síntesis

BNPA can be synthesized using solid-phase peptide synthesis (SPPS) protocols. The synthesis involves the coupling of a protected nitrophenylalanine derivative to a resin-bound peptide chain. The protecting groups are then removed, and the peptide is cleaved from the resin to obtain the final product.

Aplicaciones Científicas De Investigación

BNPA has been widely used in scientific research as a tool for studying protein synthesis and function. It has been incorporated into proteins using genetic code expansion techniques, allowing for site-specific labeling and detection. BNPA has been used to study protein-protein interactions, protein folding, and enzymatic activity. It has also been used in the development of biosensors and drug delivery systems.

Propiedades

IUPAC Name |

3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-14(10-26-13-8-6-12(7-9-13)19(24)25)18-15(17(22)23)16(21)11-4-2-1-3-5-11/h1-9,15-16,21H,10H2,(H,18,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCKJFOQVURIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5631738 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

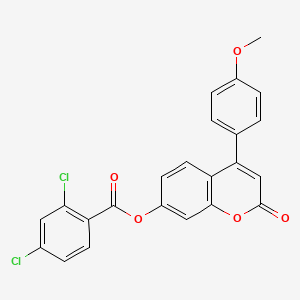

![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

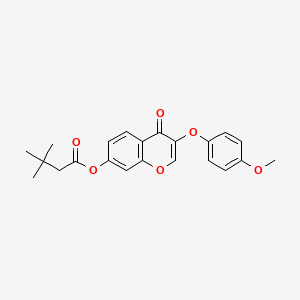

![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

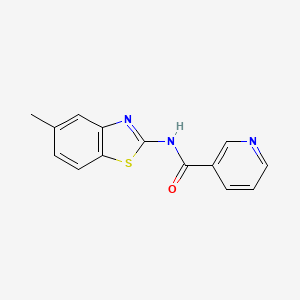

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)

![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)

![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)